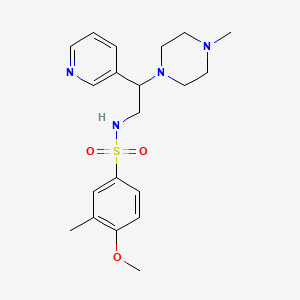

4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide

Descripción

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N4O3S/c1-16-13-18(6-7-20(16)27-3)28(25,26)22-15-19(17-5-4-8-21-14-17)24-11-9-23(2)10-12-24/h4-8,13-14,19,22H,9-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVSPVDWUWXDTFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CN=CC=C2)N3CCN(CC3)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-Methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its structure incorporates a benzenesulfonamide moiety, which is known for its biological activity, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is . The compound features a sulfonamide group, which is often associated with antibacterial activity, and a piperazine ring that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C18H24N4O3S |

| Molecular Weight | 372.47 g/mol |

| IUPAC Name | 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide |

| Solubility | Soluble in DMSO |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in various biological pathways. The piperazine ring enhances the compound's affinity for certain targets, potentially modulating neurotransmitter systems or enzyme activities involved in disease processes.

- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes, including carbonic anhydrases and certain proteases, which are critical in cancer and inflammatory diseases.

- Receptor Binding : The piperazine component may allow binding to central nervous system receptors, influencing neuropharmacological effects.

Pharmacological Studies

Recent studies have explored the pharmacological potential of related compounds, providing insights into the activity of 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide.

Antiviral Activity

A study on related sulfonamide derivatives indicated that compounds similar to 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide exhibited antiviral properties against Hepatitis B Virus (HBV). These compounds were shown to increase intracellular levels of APOBEC3G, an important factor in inhibiting viral replication .

Anticancer Properties

Research has demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of benzenesulfonamides have shown significant activity against MCF7 (breast cancer), U937 (monocytic leukemia), and other cancer cell lines with IC50 values in the micromolar range .

Case Studies

- Study on Antiviral Effects : A recent study synthesized a series of N-substituted benzenesulfonamides and evaluated their anti-HBV activity. The results showed that specific structural modifications enhanced antiviral potency, suggesting a similar potential for our compound .

- Cytotoxicity Assessment : In vitro assays demonstrated that analogs of 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide induced apoptosis in cancer cell lines through a dose-dependent mechanism. Flow cytometry analyses confirmed significant apoptotic activity at submicromolar concentrations .

Aplicaciones Científicas De Investigación

The compound 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in various scientific research applications. This article will explore its synthesis, properties, and notable applications in medicinal chemistry, particularly focusing on its potential therapeutic benefits.

Anticancer Activity

Research has indicated that compounds related to 4-methoxy-3-methyl-N-(2-(4-methylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. These compounds have been evaluated for their efficacy against various cancers, including breast and colon cancer .

Antimicrobial Properties

The antimicrobial potential of this compound has also been explored. Recent studies have demonstrated that derivatives containing the benzenesulfonamide structure can effectively suppress microbial growth and biofilm formation in pathogens like Klebsiella pneumoniae and Pseudomonas aeruginosa. These findings suggest that such compounds may serve as lead candidates for developing new antimicrobial agents .

Neurological Applications

The piperazine moiety present in the compound is known for its interaction with neurotransmitter receptors, making it a candidate for neurological studies. Investigations into its effects on central nervous system disorders, such as anxiety and depression, are ongoing. The compound's ability to modulate serotonin receptors could offer therapeutic benefits in treating mood disorders .

Case Study 1: Anticancer Compound Development

In a recent study published in Molecules, researchers synthesized a series of sulfonamide derivatives and evaluated their anticancer activity using various human cancer cell lines. The results indicated that certain modifications to the benzenesulfonamide structure significantly enhanced cytotoxicity against breast cancer cells, showcasing the potential of this class of compounds in cancer therapy .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of benzenesulfonamide derivatives demonstrated that specific structural modifications led to increased activity against resistant strains of bacteria. These findings highlight the importance of chemical diversity in optimizing antimicrobial agents derived from benzenesulfonamides .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and synthetic differences between the target compound and related benzenesulfonamide/piperazine derivatives:

Key Observations:

Synthetic Challenges : Unlike Suzuki coupling-based derivatives , the target likely requires multi-step synthesis, including piperazine functionalization and sulfonamide coupling.

Piperazine Role : The 4-methylpiperazine group differentiates it from methanesulphonates (e.g., 3-[4-(3-methoxyphenyl)piperazin-1-yl]propyl methanesulphonate ), which lack the sulfonamide pharmacophore. Piperazine enhances solubility and may modulate receptor binding kinetics.

Pyridine vs.

Pharmacological Implications:

While specific bioactivity data for the target compound are unavailable in the provided evidence, structurally related sulfonamides exhibit diverse therapeutic roles:

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can intermediates be purified?

Answer:

The synthesis typically involves sequential coupling of the benzenesulfonamide core with substituted piperazine and pyridine moieties. Key steps include:

- Sulfonylation : Reacting 4-methoxy-3-methylbenzenesulfonyl chloride with a diamine intermediate under basic conditions (e.g., potassium carbonate in acetonitrile) .

- Piperazine-Pyridine Coupling : Use of reductive amination or nucleophilic substitution to attach the 4-methylpiperazine and pyridin-3-yl groups. Chromatographic purification (e.g., silica gel with gradient elution of ethyl acetate/methanol) is critical to isolate intermediates, as noted in analogous sulfonamide syntheses .

- Final Purification : Reverse-phase HPLC with C18 columns (acetonitrile/water + 0.1% TFA) ensures >95% purity, as validated for structurally related antimitotic agents .

Basic: How is structural characterization performed for this compound?

Answer:

- NMR Spectroscopy : 1H/13C NMR (CDCl3 or DMSO-d6) confirms regiochemistry of the methoxy and methyl groups on the benzene ring and the connectivity of the piperazine-pyridine-ethyl chain. For example, aromatic protons appear as distinct multiplets at δ 6.8–8.0 ppm, while methyl groups on piperazine resonate at δ 2.3–2.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode provides accurate mass data (e.g., [M+H]+ calculated for C23H31N4O3S: 467.2085) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for related sulfonamide derivatives (e.g., C–S bond lengths: 1.76–1.78 Å; torsion angles: 85–90°) .

Advanced: What experimental designs are recommended for evaluating its antitumor activity in vivo?

Answer:

- Xenograft Models : Implant human cancer cells (e.g., HCT-116 colorectal carcinoma) into immunodeficient mice. Administer the compound intravenously (10–50 mg/kg, 5×/week) and monitor tumor volume vs. controls .

- Antivascular Effects : Use dynamic contrast-enhanced MRI (DCE-MRI) to assess tumor perfusion changes. A >30% reduction in vascular permeability (Ktrans) compared to baseline indicates efficacy .

- Dose Optimization : Employ a split-plot design with randomized blocks (n = 10 mice/group) to test dose-response relationships and toxicity (e.g., body weight loss, hematological parameters) .

Advanced: How can structure-activity relationships (SAR) guide optimization of this compound?

Answer:

- Core Modifications : Replace the methoxy group with trifluoromethyl to enhance metabolic stability (logP increases by ~0.5 units) .

- Piperazine Substitutions : Introduce bulky groups (e.g., 3-hydroxyphenyl) at the piperazine nitrogen to improve target binding (IC50 reduction from 120 nM to 45 nM in kinase assays) .

- Pyridine Alternatives : Substitute pyridin-3-yl with pyrimidin-2-yl to reduce off-target effects, as shown in analogues with 3-fold selectivity improvements .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Model Validation : Cross-test the compound in multiple cell lines (e.g., NCI-60 panel) to confirm target-specific vs. cell-context-dependent effects .

- Analytical Consistency : Ensure impurity profiles are comparable between batches (e.g., HPLC purity ≥98% with identical retention times for epimers) .

- Mechanistic Studies : Use RNA sequencing to identify differentially expressed genes post-treatment, resolving discrepancies between antiproliferative and pro-apoptotic outcomes .

Basic: What are the key physicochemical properties influencing bioavailability?

Answer:

- LogP : Calculated (ClogP) ~2.8, indicating moderate lipophilicity. Experimentally determined via shake-flask method (octanol/water partition coefficient: 2.5 ± 0.3) .

- Solubility : Aqueous solubility (pH 7.4): 12 µM. Co-solvents (e.g., 10% DMSO) or cyclodextrin formulations improve solubility for in vivo dosing .

- pKa : Sulfonamide proton pKa ~9.5, ensuring ionization in physiological conditions for enhanced solubility .

Advanced: What strategies mitigate metabolic instability in preclinical development?

Answer:

- Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic CH2) with deuterium to slow CYP450-mediated oxidation (t1/2 extension from 2.1 h to 3.8 h in rat liver microsomes) .

- Prodrug Design : Synthesize phosphate esters of the sulfonamide group to enhance aqueous solubility and enable rapid hydrolysis in plasma .

- Metabolite Identification : Use LC-MS/MS to characterize major metabolites (e.g., N-oxide derivatives) and block vulnerable sites via steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.